![molecular formula C12H14N6O2S2 B2918661 3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1904411-85-3](/img/structure/B2918661.png)
3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[4,3-b]pyridazine derivatives are a class of heterocyclic compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine nucleus has been a subject of interest . The synthetic protocols often involve the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazine .Chemical Reactions Analysis
The chemical reactions involving these compounds are often characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present .科学的研究の応用
Antibacterial Activity
This compound has potential applications in the field of antibacterial research . Similar structures have been synthesized and shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . The presence of the triazolopyridazine moiety can be crucial for the activity, as it may interact with bacterial enzymes or proteins, disrupting their function.
Nitrogen-Containing Heterocycles in Pharmaceuticals
Nitrogen-containing heterocycles, such as triazolopyridazine, are the backbone of many physiologically active compounds and drugs . This compound could serve as a key scaffold in the development of new pharmaceuticals, potentially leading to treatments for conditions like hypertension, anxiety, or tuberculosis.
c-Met Protein Kinase Inhibition
Compounds with a similar structure have been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme is involved in cancer progression, and inhibitors can be used as targeted cancer therapies. The compound could be explored for its potential c-Met inhibitory activity.
GABA A Modulating Activity
The triazolopyridazine derivatives have shown activity as GABA A allosteric modulators . This application is significant in the development of drugs for neurological disorders, as GABA A receptors are pivotal in the regulation of neuronal excitability.
Polymer Synthesis for Solar Cells
The structural unit of triazolopyridazine can be incorporated into polymers used in solar cells . The electronic properties of the compound could improve the efficiency of light absorption and charge transport in photovoltaic materials.
BACE-1 Inhibition
Derivatives of triazolopyridazine have demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Inhibitors of this enzyme are sought after as potential treatments for the disease.
作用機序
Safety and Hazards
将来の方向性
Future research in this area is likely to focus on the design of next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . In silico pharmacokinetic and molecular modeling studies are also expected to play a key role in the development of new biologically active entities .
特性
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2S2/c1-17(2)22(19,20)13-7-12-15-14-11-4-3-10(16-18(11)12)9-5-6-21-8-9/h3-6,8,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFYZSLNXWOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}sulfamoyl)amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。